Fmoc-l-dap(palm)-oh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

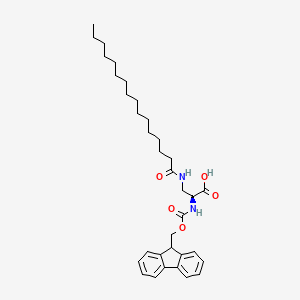

Fmoc-l-dap(palm)-oh: is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. This compound is particularly notable for its self-assembly properties, which are driven by the hydrophobicity and aromaticity of the Fmoc moiety .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(palm)-oh typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid resin, followed by the deprotection of the Fmoc group using a base such as piperidine. Subsequent amino acids are then added through coupling reactions facilitated by reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-throughput techniques and optimized reaction conditions allows for the efficient production of large quantities of the compound .

化学反応の分析

Types of Reactions: Fmoc-l-dap(palm)-oh undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.

Substitution: This is a common reaction where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or acyl chains .

科学的研究の応用

Chemical Applications

Peptide Synthesis

Fmoc-l-dap(palm)-oh is extensively used in the synthesis of complex peptides and proteins. The Fmoc protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the sequential addition of amino acids to create desired peptide sequences. This method is crucial for generating peptides with specific functionalities necessary for various biochemical studies.

Nanostructure Formation

The self-assembly properties of this compound enable the formation of nanostructures. These structures can be utilized for studying molecular interactions and developing materials with unique properties. The hydrophobic interactions and π-π stacking between Fmoc groups contribute to the stability and functionality of these nanostructures.

Biological Applications

Antimicrobial Peptides

Research has shown that this compound can be incorporated into antimicrobial peptides (AMPs). The palmitoyl group enhances its hydrophobicity, allowing it to interact effectively with bacterial membranes, leading to membrane disruption and cell lysis. Its effectiveness against various Gram-positive bacteria has been documented, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Bacillus subtilis |

| This compound | 32 | Enterococcus faecalis |

This property makes it a promising candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance.

Cell Penetration and Drug Delivery

The compound's ability to penetrate cellular membranes makes it suitable for drug delivery applications. Its low cytotoxicity towards human cell lines (IC50 > 100 μg/mL) suggests a favorable safety profile for therapeutic uses:

| Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|

| HeLa | >100 | Low cytotoxicity |

| MCF-7 | >100 | Low cytotoxicity |

Medical Applications

Controlled Drug Release Systems

this compound can be utilized in the development of hydrogels that encapsulate drugs and release them in a controlled manner. This capability is crucial for enhancing the bioavailability of therapeutic agents while minimizing side effects.

Research on Protein-Protein Interactions

In biological research, this compound aids in studying protein-protein interactions and enzyme mechanisms. Its stable structures facilitate various assays and experimental setups essential for understanding complex biological processes.

Industrial Applications

Material Development

In industrial settings, this compound is employed in creating biodegradable polymers and nanocomposites. Its unique properties make it suitable for applications ranging from packaging materials to biomedical devices.

Case Studies

- Antimicrobial Peptide Development : A study focused on designing novel AMPs incorporated this compound into peptide sequences, resulting in improved stability and potency against resistant bacterial strains.

- Drug Delivery Systems : Research explored using this compound in drug delivery systems to enhance cellular uptake while maintaining low toxicity levels, potentially improving existing drugs' efficacy.

作用機序

The mechanism of action of Fmoc-l-dap(palm)-oh is primarily based on its ability to self-assemble into nanostructures. This self-assembly is driven by hydrophobic interactions between the Fmoc groups and other aromatic moieties, as well as hydrogen bonding and π-π stacking interactions . These interactions result in the formation of stable, ordered structures that can interact with biological molecules and cellular components .

類似化合物との比較

Fmoc-l-dab(palm)-oh: Similar in structure but with a different side chain.

Fmoc-l-orn(palm)-oh: Another similar compound with variations in the side chain.

Uniqueness: Fmoc-l-dap(palm)-oh is unique due to its specific side chain modifications, which confer distinct self-assembly properties and interaction capabilities. These unique features make it particularly suitable for applications in drug delivery and materials science .

生物活性

Fmoc-l-dap(palm)-oh, or N-alpha-Fmoc-N-beta-palmityl-L-2,3-diaminopropionic acid, is a modified amino acid that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial peptides and drug design. The incorporation of palmitic acid enhances the hydrophobic properties of the compound, which may influence its interaction with biological membranes and, consequently, its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes. The palmitoyl group enhances its hydrophobicity, allowing for better integration into lipid bilayers. This property is crucial for the mechanism of action typically observed in antimicrobial peptides (AMPs), which often involve membrane disruption leading to cell lysis.

Key Mechanisms:

- Membrane Permeabilization : this compound can disrupt bacterial membranes, leading to cytoplasmic leakage and cell death. This is a common mechanism observed in many AMPs.

- Intracellular Targeting : Studies have shown that certain derivatives can penetrate cells and interfere with intracellular processes such as protein synthesis and DNA replication .

Antimicrobial Activity

This compound has been evaluated for its effectiveness against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Bacillus subtilis |

| This compound | 32 | Enterococcus faecalis |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity Assays

In addition to antimicrobial efficacy, it is essential to assess the cytotoxicity of this compound on human cell lines to ensure safety for potential therapeutic applications.

| Cell Line | IC50 (μg/mL) | Remarks |

|---|---|---|

| HeLa | >100 | Low cytotoxicity |

| MCF-7 | >100 | Low cytotoxicity |

The IC50 values indicate that this compound exhibits low toxicity towards human cell lines, suggesting a favorable safety profile for further development .

Case Studies

- Antimicrobial Peptide Development : In a study focusing on the design of novel AMPs, this compound was incorporated into peptide sequences to enhance their antimicrobial properties. The resulting peptides demonstrated improved stability and potency against resistant bacterial strains.

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems due to its ability to facilitate cellular uptake while maintaining low toxicity levels. This application could potentially enhance the efficacy of existing drugs by improving their bioavailability.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(hexadecanoylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(37)35-24-31(33(38)39)36-34(40)41-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,37)(H,36,40)(H,38,39)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGQVCOHKYKWAW-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。